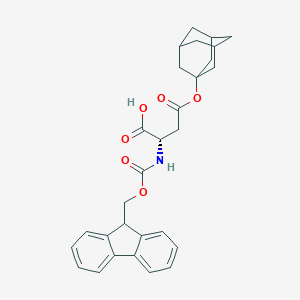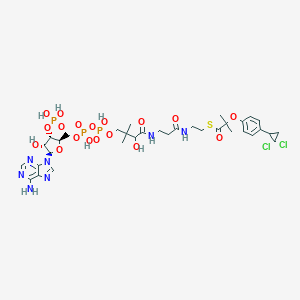
Ciprofibrate-coenzyme A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ciprofibrate-coenzyme A (Cip-CoA) is a synthetic compound that has been extensively studied for its potential therapeutic benefits. Cip-CoA is a derivative of ciprofibrate, a fibric acid derivative that is commonly used to treat dyslipidemia. Cip-CoA has been shown to exhibit potent anti-inflammatory and anti-oxidative properties, making it a promising candidate for the treatment of a variety of diseases.
Mécanisme D'action
Ciprofibrate-coenzyme A exerts its therapeutic effects through a variety of mechanisms. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation. Ciprofibrate-coenzyme A also inhibits the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of a variety of diseases.
Biochemical and Physiological Effects:
Ciprofibrate-coenzyme A has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to decrease levels of triglycerides and cholesterol in the blood, as well as improve insulin sensitivity. Ciprofibrate-coenzyme A has also been shown to decrease oxidative stress and inflammation, which are involved in the pathogenesis of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ciprofibrate-coenzyme A in lab experiments is its potent anti-inflammatory and anti-oxidative properties. This makes it a valuable tool for studying the mechanisms involved in the pathogenesis of a variety of diseases. However, one limitation of using Ciprofibrate-coenzyme A in lab experiments is its potential toxicity, which must be carefully monitored.
Orientations Futures
There are a number of potential future directions for research on Ciprofibrate-coenzyme A. One area of interest is the development of novel therapeutic agents based on Ciprofibrate-coenzyme A. Another area of interest is the exploration of the molecular mechanisms underlying its anti-inflammatory and anti-oxidative properties. Additionally, further research is needed to fully understand the potential toxic effects of Ciprofibrate-coenzyme A and to develop strategies to mitigate these effects.
In conclusion, Ciprofibrate-coenzyme A is a promising compound that has been extensively studied for its potential therapeutic benefits. Its potent anti-inflammatory and anti-oxidative properties make it a valuable tool for studying the mechanisms involved in the pathogenesis of a variety of diseases. However, further research is needed to fully understand its potential therapeutic benefits and to develop novel therapeutic agents based on its structure and properties.
Méthodes De Synthèse
Ciprofibrate-coenzyme A is synthesized through a multistep process that involves the reaction of ciprofibrate with coenzyme A (CoA). The reaction is facilitated by the use of various reagents and solvents, and the resulting product is purified through a series of chromatography steps.
Applications De Recherche Scientifique
Ciprofibrate-coenzyme A has been extensively studied for its potential therapeutic benefits in a variety of disease states. It has been shown to exhibit potent anti-inflammatory and anti-oxidative properties, making it a promising candidate for the treatment of a variety of diseases, including cardiovascular disease, diabetes, and cancer.
Propriétés
Numéro CAS |
111900-25-5 |
|---|---|
Nom du produit |
Ciprofibrate-coenzyme A |
Formule moléculaire |
C34H48Cl2N7O18P3S |
Poids moléculaire |
1038.7 g/mol |
Nom IUPAC |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanethioate |
InChI |
InChI=1S/C34H48Cl2N7O18P3S/c1-32(2,26(46)29(47)39-10-9-22(44)38-11-12-65-31(48)33(3,4)59-19-7-5-18(6-8-19)20-13-34(20,35)36)15-57-64(54,55)61-63(52,53)56-14-21-25(60-62(49,50)51)24(45)30(58-21)43-17-42-23-27(37)40-16-41-28(23)43/h5-8,16-17,20-21,24-26,30,45-46H,9-15H2,1-4H3,(H,38,44)(H,39,47)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t20?,21-,24-,25-,26?,30-/m1/s1 |
Clé InChI |
AAHIMGZVACZGCQ-NKXYKTLRSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CC5(Cl)Cl)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CC5(Cl)Cl)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CC5(Cl)Cl)O |
Synonymes |
ciprofibrate-CoA ciprofibrate-coenzyme A coenzyme A, ciprofibrate- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)
![Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B49670.png)
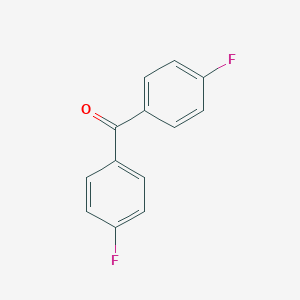

![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
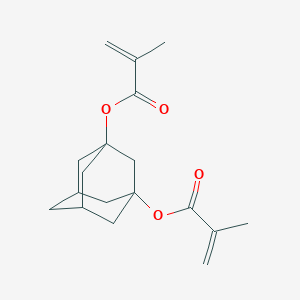
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
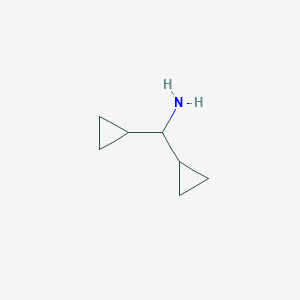
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)
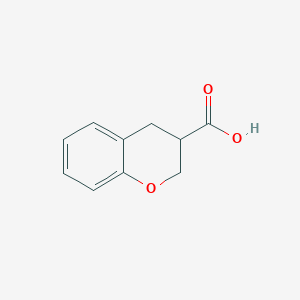
![6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B49687.png)

